tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate
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Overview
Description
tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound is known for its role as a protecting group in organic synthesis, especially for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. Common bases used include triethylamine (Et3N) or sodium bicarbonate (NaHCO3). The reaction proceeds smoothly at room temperature, yielding the desired carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles like RLi, RMgX, RCuLi
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Substituted carbamates, Ureas
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate is used as a protecting group for amines. It helps in preventing unwanted reactions at the amine site during multi-step synthesis .
Biology and Medicine: The compound is used in the synthesis of various pharmaceuticals. It helps in the selective protection and deprotection of functional groups, which is crucial in the synthesis of complex molecules .
Industry: In the agrochemical industry, carbamates are used as intermediates in the synthesis of pesticides and herbicides. The stability and reactivity of this compound make it a valuable compound in this sector .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The carbamate group can be cleaved under acidic conditions, releasing the free amine . This property is exploited in organic synthesis to achieve selective protection and deprotection of amines.
Comparison with Similar Compounds
- tert-Butyl carbamate
- N-Boc-ethanolamine
- tert-Butyl N-hydroxycarbamate
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the hydroxy and dimethylpentan groups. It is used for similar purposes in organic synthesis .
- N-Boc-ethanolamine: Contains an additional hydroxyl group, making it more hydrophilic. It is used in the synthesis of more polar compounds .
- tert-Butyl N-hydroxycarbamate: Contains a hydroxylamine group, which makes it more reactive in certain chemical reactions .
The uniqueness of tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate lies in its specific structure, which provides a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals.
Properties
Molecular Formula |
C12H25NO3 |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-hydroxy-4,4-dimethylpentan-3-yl]carbamate |
InChI |
InChI=1S/C12H25NO3/c1-11(2,3)9(7-8-14)13-10(15)16-12(4,5)6/h9,14H,7-8H2,1-6H3,(H,13,15)/t9-/m0/s1 |
InChI Key |
GWNITSXTIFUCSM-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)[C@H](CCO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)C(CCO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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